2-Chloro-4,6-bis(trifluoromethyl)benzaldehyde
Overview
Description
2-Chloro-4,6-bis(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C9H3ClF6O. It is characterized by the presence of two trifluoromethyl groups and a chloro group attached to a benzaldehyde core. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .
Mechanism of Action
Mode of Action
It is known that the trifluoromethyl group can significantly impact the chemical reactivity and biological activity of a compound .
Pharmacokinetics
More research is needed to understand how these properties impact the compound’s bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4,6-bis(trifluoromethyl)benzaldehyde. For instance, the compound’s storage temperature can affect its stability . Additionally, the compound’s reactivity and biological activity can be influenced by the electronegativity, size, and electrostatic interactions of the trifluoromethyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-bis(trifluoromethyl)benzaldehyde typically involves the chlorination of 4,6-bis(trifluoromethyl)benzaldehyde. One common method includes the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-bis(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products
Oxidation: 2-Chloro-4,6-bis(trifluoromethyl)benzoic acid.
Reduction: 2-Chloro-4,6-bis(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4,6-bis(trifluoromethyl)benzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: The compound is investigated for its potential use in drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.
Industry: It is employed in the production of agrochemicals, dyes, and specialty chemicals
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)benzaldehyde
- 4-(Trifluoromethyl)benzaldehyde
- 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride
Uniqueness
2-Chloro-4,6-bis(trifluoromethyl)benzaldehyde is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and a broader range of applications in various fields .
Properties
IUPAC Name |
2-chloro-4,6-bis(trifluoromethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF6O/c10-7-2-4(8(11,12)13)1-6(5(7)3-17)9(14,15)16/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSCXVIOXOGOIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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